molecular formula C10H9ClO B14467150 2-(Prop-2-en-1-yl)benzoyl chloride CAS No. 66657-85-0

2-(Prop-2-en-1-yl)benzoyl chloride

Cat. No.: B14467150
CAS No.: 66657-85-0
M. Wt: 180.63 g/mol
InChI Key: LMSJDFHSSLCYAX-UHFFFAOYSA-N
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Description

2-(Prop-2-en-1-yl)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It features a benzene ring substituted with a prop-2-en-1-yl group and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-en-1-yl)benzoyl chloride can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene derivatives with prop-2-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve the chlorination of the corresponding benzoyl compound using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). These methods are efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-en-1-yl)benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: Reacts with water to form the corresponding carboxylic acid and hydrochloric acid.

    Friedel-Crafts Acylation: Can be used to introduce the benzoyl group into aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Hydrolysis: Conducted under aqueous conditions, often with a mild acid or base to facilitate the reaction.

    Friedel-Crafts Acylation: Requires a Lewis acid catalyst like aluminum chloride (AlCl3) and anhydrous conditions.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    Carboxylic Acids: Formed through hydrolysis.

    Aromatic Ketones: Formed through Friedel-Crafts acylation.

Scientific Research Applications

2-(Prop-2-en-1-yl)benzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Prop-2-en-1-yl)benzoyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: Similar structure but lacks the prop-2-en-1-yl group.

    2-(Prop-2-en-1-yl)benzoic Acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

    2-(Prop-2-en-1-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a carbonyl chloride group.

Uniqueness

2-(Prop-2-en-1-yl)benzoyl chloride is unique due to the presence of both the benzoyl chloride and prop-2-en-1-yl groups. This combination imparts distinct reactivity and potential applications compared to its analogs. The prop-2-en-1-yl group can participate in additional reactions, such as polymerization, which is not possible with simpler benzoyl chlorides.

Properties

CAS No.

66657-85-0

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

2-prop-2-enylbenzoyl chloride

InChI

InChI=1S/C10H9ClO/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-4,6-7H,1,5H2

InChI Key

LMSJDFHSSLCYAX-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1C(=O)Cl

Origin of Product

United States

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